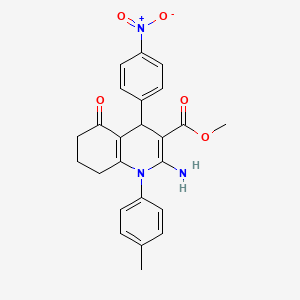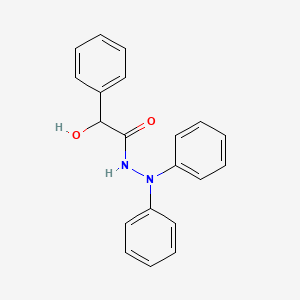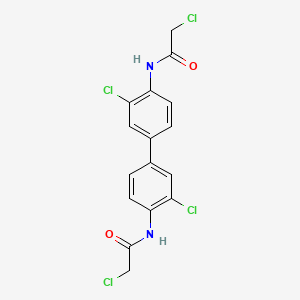![molecular formula C22H25N3O3S B11101796 2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B11101796.png)
2-({2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-2-oxoethyl}sulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalenylidene hydrazino group, which is known for its biological activity, and a phenylacetamide moiety, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the naphthalenylidene hydrazino intermediate: This step involves the reaction of 6-methoxy-3-methyl-3,4-dihydro-1(2H)-naphthalenone with hydrazine under acidic conditions to form the hydrazone derivative.
Coupling with phenylacetamide: The hydrazone intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the naphthalene ring.
Reduction: Reduction reactions can occur at the hydrazone moiety, potentially converting it to a hydrazine derivative.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Substituted phenylacetamide derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The hydrazone moiety may play a role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
6-Methoxymellein: A dihydroisocoumarin with similar structural features.
1-Methoxy-2-propyl acetate: Shares the methoxy functional group.
2-Methoxyphenyl isocyanate: Contains a methoxy group and is used in similar chemical reactions.
Uniqueness
2-[(2-{2-[6-METHOXY-3-METHYL-3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZINO}-2-OXOETHYL)SULFANYL]-N-PHENYLACETAMIDE is unique due to its combination of a naphthalenylidene hydrazino group and a phenylacetamide moiety, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C22H25N3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[(2E)-2-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-2-oxoethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C22H25N3O3S/c1-15-10-16-12-18(28-2)8-9-19(16)20(11-15)24-25-22(27)14-29-13-21(26)23-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,23,26)(H,25,27)/b24-20+ |
InChI Key |
QXRQUGLLOZZMPL-HIXSDJFHSA-N |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSCC(=O)NC3=CC=CC=C3)/C1 |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSCC(=O)NC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11101714.png)

![{2-(4-bromophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11101723.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11101730.png)
![{2-amino-4-(hydroxy-kappaO)-3-[1-(imino-kappaN)ethyl]benzonitrilato}(diphenyl)boron](/img/structure/B11101742.png)
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B11101743.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11101744.png)
![N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11101746.png)
![4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11101753.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide](/img/structure/B11101778.png)

![(4Z)-1-benzyl-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-5,5-dimethylimidazolidine-2-thione](/img/structure/B11101789.png)

![N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11101793.png)
